molecular formula C12H12N2O2S2 B14189714 2,2'-Disulfanediylbis(4-aminophenol) CAS No. 918538-10-0

2,2'-Disulfanediylbis(4-aminophenol)

Cat. No.: B14189714
CAS No.: 918538-10-0
M. Wt: 280.4 g/mol
InChI Key: NRBAXZSUKPYJFC-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(4-aminophenol): is an organic compound characterized by the presence of two aminophenol groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis(4-aminophenol) typically involves the reaction of 4-aminophenol with a disulfide-containing reagent. One common method involves the oxidation of 4-aminothiophenol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions often include a solvent like ethanol or water and may require a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of 2,2’-Disulfanediylbis(4-aminophenol) may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Disulfanediylbis(4-aminophenol) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Disulfanediylbis(4-aminophenol) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Employed in the study of redox biology and as a probe for disulfide bond formation in proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(4-aminophenol) primarily involves its redox properties. The disulfide bond can undergo reversible oxidation and reduction, making it a valuable tool for studying redox processes in biological systems. The compound can interact with thiol-containing proteins, leading to the formation or breaking of disulfide bonds, which can affect protein structure and function .

Comparison with Similar Compounds

  • 2,2’-Disulfanediylbis(4-methylaniline)
  • 2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile)
  • 2,2’-Disulfanediylbis(N-methylbenzamide)

Comparison: 2,2’-Disulfanediylbis(4-aminophenol) is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its reactivity. In contrast, similar compounds may lack these functional groups, limiting their versatility in chemical reactions and applications .

Properties

CAS No.

918538-10-0

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

4-amino-2-[(5-amino-2-hydroxyphenyl)disulfanyl]phenol

InChI

InChI=1S/C12H12N2O2S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6,15-16H,13-14H2

InChI Key

NRBAXZSUKPYJFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)SSC2=C(C=CC(=C2)N)O)O

Origin of Product

United States

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